Fmoc-N-Me-D-Arg(Mtr)-OH
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Overview
Description
Fmoc-N-Me-D-Arg(Mtr)-OH: is a derivative of arginine, an amino acid, and is commonly used in peptide synthesis. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a methoxytrityl (Mtr) group on the side chain of the arginine residue. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-D-Arg(Mtr)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The arginine side chain is protected with a methoxytrityl (Mtr) group to prevent reactions at the guanidino group.
N-Methylation: The amino group of arginine is methylated to form N-methyl-D-arginine.
Fmoc Protection: The N-terminus of the methylated arginine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Mtr groups can be removed under specific conditions to expose the reactive sites of the arginine residue.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Mtr Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Mtr group.
Major Products Formed:
Deprotected Arginine Derivatives: Removal of the protecting groups yields N-methyl-D-arginine, which can be further used in peptide synthesis.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-N-Me-D-Arg(Mtr)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Biology:
Protein Engineering: The compound is used in the design and synthesis of peptides and proteins with specific functions.
Medicine:
Drug Development: Peptides synthesized using this compound can be used in the development of therapeutic agents.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the production of synthetic peptides for research and development.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-D-Arg(Mtr)-OH primarily involves its role as a building block in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide.
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethylchroman (Pbf) protecting group.
Fmoc-Lys(Boc)-OH: A lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Uniqueness:
Protecting Groups: The combination of Fmoc and Mtr protecting groups in Fmoc-N-Me-D-Arg(Mtr)-OH provides unique stability and reactivity compared to other protected amino acids.
Methylation: The N-methylation of the arginine residue adds another layer of specificity and functionality to the compound.
Properties
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVHMIGZISCVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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